7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Overview
Description
7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is known for its unique structural features, which include a pyrano ring fused to a pyrimidine ring, an amino group, and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents like diphenyl oxide and biphenyl, and temperatures around 250°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-5-(4-chlorophenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-5-(4-methoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-5-(2-chlorophenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 7-AMINO-5-(4-ETHOXYPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its ethoxyphenyl substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
7-amino-5-(4-ethoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-10-5-3-9(4-6-10)12-11(7-17)14(18)23-16-13(12)15(21)19-8-20-16/h3-6,8,12H,2,18H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZKRRSUKDFUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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